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Compound of Interest

Compound Name:

5-Acrylamido-2-

((dimethylamino)methyl)phenylbor

onic acid

Cat. No.: B597362 Get Quote

An In-depth Technical Guide on the Chemical Properties, Mechanism of Action, and

Experimental Utilization of GSK2830371 (CAS RN: 1404456-53-6)

Abstract
This technical guide provides a comprehensive overview of GSK2830371, a potent and

selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as

protein phosphatase magnesium-dependent 1 delta (PPM1D). This document is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of Wip1 inhibition. It delves into the chemical properties, mechanism of action,

biological activity, and detailed experimental protocols for the effective utilization of

GSK2830371 in a laboratory setting. A notable clarification is addressed regarding its CAS

Registry Number, which is definitively 1404456-53-6, resolving discrepancies with other listed

numbers.

Introduction and CAS Number Clarification
GSK2830371 is a first-in-class, orally bioavailable small molecule that has garnered significant

interest in the field of oncology.[1] It functions as a highly selective, allosteric inhibitor of Wip1

phosphatase, a key negative regulator of the DNA damage response (DDR) pathway.[1]

Overexpression of Wip1 is implicated in the pathogenesis of various cancers, making it an

attractive therapeutic target.[2]
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A critical point of clarification for researchers is the correct Chemical Abstracts Service (CAS)

Registry Number for GSK2830371. While occasional database errors have associated it with

other numbers, the accurate and verified CAS RN for GSK2830371 is 1404456-53-6.[1][3][4]

This guide will exclusively refer to this validated identifier.

Physicochemical Properties
GSK2830371 is a synthetic organic compound with the following properties:

Property Value Reference(s)

IUPAC Name

5-[[(5-Chloro-2-methyl-3-

pyridinyl)amino]methyl]-N-

[(1S)-1-(cyclopentylmethyl)-2-

(cyclopropylamino)-2-

oxoethyl]-2-

thiophenecarboxamide

[3]

CAS Number 1404456-53-6 [1][3][4]

Molecular Formula C₂₃H₂₉ClN₄O₂S [1]

Molecular Weight 461.02 g/mol [1]

Appearance Crystalline solid [3]

Purity ≥98% (HPLC) [1]

Solubility
Soluble to 100 mM in DMSO

and to 50 mM in ethanol.
[1]

Storage Store at -20°C [1]

Mechanism of Action: Allosteric Inhibition of Wip1
Phosphatase
GSK2830371 exerts its inhibitory effect on Wip1 through a unique allosteric mechanism.[1] It

binds to a "flap" subdomain adjacent to the catalytic site of Wip1.[5] This flap region is a

distinguishing feature of Wip1 compared to other members of the protein phosphatase 2C
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(PP2C) family, which accounts for the high selectivity of GSK2830371.[5] Binding of the

inhibitor induces a conformational change in Wip1, rendering it catalytically inactive.[3]

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of several key

substrates within the DNA damage response pathway.[1] These include:

p53 (at Ser15): A tumor suppressor protein that plays a central role in cell cycle arrest,

apoptosis, and DNA repair.[6][7]

Chk2 (at Thr68): A checkpoint kinase that is activated in response to DNA damage and is

involved in cell cycle arrest.[6]

ATM (at Ser1981): A primary sensor of DNA double-strand breaks that initiates the DDR

signaling cascade.[8]

H2AX (at Ser139): A histone variant that is phosphorylated at sites of DNA damage and

serves as a scaffold for the recruitment of DNA repair proteins.[1]

By preventing the dephosphorylation of these substrates, GSK2830371 effectively amplifies

and sustains the DNA damage signal, leading to cell cycle arrest and apoptosis in cancer cells

with a functional p53 pathway.[7]

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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